molecular formula C12H24O B14734660 2,2,4,4,5,5-Hexamethylhexan-3-one CAS No. 5340-46-5

2,2,4,4,5,5-Hexamethylhexan-3-one

Katalognummer: B14734660
CAS-Nummer: 5340-46-5
Molekulargewicht: 184.32 g/mol
InChI-Schlüssel: KOFIQPLLXPZPBE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,4,4,5,5-Hexamethylhexan-3-one is an organic compound with the molecular formula C12H24O. It is a ketone characterized by the presence of six methyl groups attached to a hexane backbone. This compound is known for its unique structural properties and is used in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,4,5,5-Hexamethylhexan-3-one typically involves the alkylation of a suitable precursor. One common method is the reaction of 2,2,4,4,5,5-hexamethylhexane with an oxidizing agent to introduce the ketone functional group. The reaction conditions often include the use of a strong oxidizing agent such as potassium permanganate or chromium trioxide in an acidic medium.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These methods ensure high yield and purity of the compound, making it suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

2,2,4,4,5,5-Hexamethylhexan-3-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of hexanoic acid derivatives.

    Reduction: Formation of 2,2,4,4,5,5-hexamethylhexan-3-ol.

    Substitution: Formation of halogenated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

2,2,4,4,5,5-Hexamethylhexan-3-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.

Wirkmechanismus

The mechanism of action of 2,2,4,4,5,5-Hexamethylhexan-3-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound’s bulky structure may also affect its binding affinity and specificity, leading to unique biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2,4,4,5,5-Hexamethylhexane: A hydrocarbon with a similar structure but lacking the ketone functional group.

    2,2,4,4,5,5-Hexamethylhexan-3-ol: The reduced form of 2,2,4,4,5,5-Hexamethylhexan-3-one.

    2,2,4,4,5,5-Hexamethylhexanoic acid: The oxidized form of this compound.

Uniqueness

This compound is unique due to its specific arrangement of methyl groups and the presence of a ketone functional group. This structure imparts distinct chemical reactivity and physical properties, making it valuable in various applications.

Eigenschaften

CAS-Nummer

5340-46-5

Molekularformel

C12H24O

Molekulargewicht

184.32 g/mol

IUPAC-Name

2,2,4,4,5,5-hexamethylhexan-3-one

InChI

InChI=1S/C12H24O/c1-10(2,3)9(13)12(7,8)11(4,5)6/h1-8H3

InChI-Schlüssel

KOFIQPLLXPZPBE-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C(=O)C(C)(C)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.